molecular formula C21H21NO4 B3578521 methyl 1-(9H-xanthene-9-carbonyl)piperidine-4-carboxylate

methyl 1-(9H-xanthene-9-carbonyl)piperidine-4-carboxylate

Cat. No.: B3578521
M. Wt: 351.4 g/mol
InChI Key: IAOHYQLGUAFNNA-UHFFFAOYSA-N
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Description

Methyl 1-(9H-xanthene-9-carbonyl)piperidine-4-carboxylate is a complex organic compound with the molecular formula C21H21NO4. It is a derivative of xanthene and piperidine, two significant structures in organic chemistry. Xanthene derivatives are known for their biological activities, while piperidine derivatives are widely used in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(9H-xanthene-9-carbonyl)piperidine-4-carboxylate typically involves the reaction of 9H-xanthene-9-carbonyl chloride with piperidine-4-carboxylic acid methyl ester. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to 0°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(9H-xanthene-9-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Xanthone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-(9H-xanthene-9-carbonyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments due to its xanthene structure.

Mechanism of Action

The mechanism of action of methyl 1-(9H-xanthene-9-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The xanthene moiety can intercalate with DNA, disrupting its function and leading to anti-cancer effects. The piperidine ring can interact with various receptors in the body, potentially leading to anti-inflammatory effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Xanthone: A simpler derivative of xanthene with known biological activities.

    Piperidine: A basic structure widely used in pharmaceuticals.

    Methyl 1-(9H-xanthene-9-carbonyl)piperidine: A similar compound without the carboxylate group.

Uniqueness

Methyl 1-(9H-xanthene-9-carbonyl)piperidine-4-carboxylate is unique due to the combination of the xanthene and piperidine structures, which confer both biological activity and chemical versatility. This combination makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 1-(9H-xanthene-9-carbonyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-25-21(24)14-10-12-22(13-11-14)20(23)19-15-6-2-4-8-17(15)26-18-9-5-3-7-16(18)19/h2-9,14,19H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOHYQLGUAFNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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